N-Benzylguanidinium acetate

5-HT3 Receptor Ligand Binding Neuropharmacology

N-Benzylguanidinium acetate (CAS 117053-38-0) is the acetate salt of N-benzylguanidine, a monosubstituted guanidine derivative. It is formally designated as a 1:1 combination of N-benzylguanidine (free base, CAS 2211-57-6) and acetic acid.

Molecular Formula C10H15N3O2
Molecular Weight 209.249
CAS No. 117053-38-0; 2211-57-6
Cat. No. B2724318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylguanidinium acetate
CAS117053-38-0; 2211-57-6
Molecular FormulaC10H15N3O2
Molecular Weight209.249
Structural Identifiers
SMILESCC(=O)O.C1=CC=C(C=C1)CN=C(N)N
InChIInChI=1S/C8H11N3.C2H4O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H4,9,10,11);1H3,(H,3,4)
InChIKeyVRRLMHJRNFXPRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylguanidinium Acetate (CAS 117053-38-0): Core Identity and Procurement Baseline for a Versatile Guanidinium Building Block


N-Benzylguanidinium acetate (CAS 117053-38-0) is the acetate salt of N-benzylguanidine, a monosubstituted guanidine derivative. It is formally designated as a 1:1 combination of N-benzylguanidine (free base, CAS 2211-57-6) and acetic acid [1]. The compound is a solid at room temperature with a reported melting point of 183–186 °C and a predicted pKa of 13.78±0.70, indicative of strong basicity conferred by the guanidinium moiety . As a salt form, it offers enhanced crystallinity and handling characteristics compared to its free base counterpart. This compound is primarily utilized as a chemical intermediate and a research tool for investigating guanidinium-associated biochemical interactions [2].

N-Benzylguanidinium Acetate: Why In-Class Guanidine Analogs Cannot Be Freely Substituted


While guanidine derivatives share a common functional core, their biological activity and physicochemical properties are exquisitely sensitive to substitution patterns and counterion identity. The presence of a single N-benzyl group, as opposed to alternative alkyl or aryl substitutions, dramatically alters molecular recognition at key biological targets such as the 5-HT3 receptor and mitochondrial respiratory complexes [1]. Furthermore, the selection of the acetate counterion, versus the free base or other salts like the hemisulfate, directly influences solid-state properties including melting point, hygroscopicity, and dissolution behavior, which are critical for reproducible formulation and experimental handling . Consequently, substituting N-Benzylguanidinium acetate with a structurally similar but functionally distinct benzylguanidine derivative (e.g., N,N'-dimethylguanidine or 1-(4-chlorobenzyl)guanidine hemisulfate) will yield divergent, non-interchangeable experimental outcomes [2].

N-Benzylguanidinium Acetate: Quantified Differentiation Evidence for Scientific Selection


5-HT3 Receptor Affinity: A Defined Interaction Lacking in Simpler Guanidines

N-Benzylguanidinium acetate, as a source of N-benzylguanidine, demonstrates defined affinity for the 5-hydroxytryptamine 3 (5-HT3) receptor. In competitive binding assays using NG-108-15 mouse neuroblastoma-glioma cells, the compound exhibits a Ki value of >1 nM [1]. This contrasts with unsubstituted guanidine or simple alkyl guanidines, which lack this specific receptor interaction profile.

5-HT3 Receptor Ligand Binding Neuropharmacology

Mitochondrial Respiration: Equipotent Inhibition Relative to the Clinical Analog MIBG

In direct comparative studies, N-benzylguanidine (BG, the parent base of the target compound) was shown to be almost equipotent with meta-iodobenzylguanidine (MIBG) in inhibiting mitochondrial respiration [1]. This finding is notable given that MIBG is a clinically used radiopharmaceutical agent. The study also found that MIBG was more efficient in Uptake I inhibition and more toxic in survival assays, underscoring the subtle but critical functional differences conferred by the meta-iodo substitution.

Mitochondrial Function Cellular Metabolism Cytotoxicity

Sympatholytic Potency: A Defined Rank Order Within the Guanidine Class

Historical pharmacological data provides a rank order of sympatholytic activity among cyclic guanidine derivatives. In rabbit models, benzylguanidine induced a significant and prolonged blood pressure reduction [1]. While phenylethylguanidine was the most potent depressor, benzylguanidine and piperonylguanidine exhibited stronger and longer-lasting effects compared to cycloparaffin derivatives like pentamethyleneguanidine and cyclohexylguanidine.

Sympatholytic Blood Pressure Autonomic Nervous System

Distinctive Neuromuscular Blockade Profile: A Differentiated Curare-Like Action

Comparative evaluation of paralytic activity on frog skeletal muscle revealed a specific curare-like effect for benzylguanidine [1]. The ratio of the concentration required to paralyze motor nerve endings to that needed to render the muscle unexcitable was among the largest for benzylguanidine and decamethylenediguanidine (1:1–2.5). This is in stark contrast to phenylethylguanidine and cyclohexylguanidine, which exhibited much smaller ratios (1:10), indicating a less selective, more direct myotoxic effect.

Neuromuscular Junction Curare-like Skeletal Muscle

Acetate Salt Form: Defined Physical Properties for Improved Handling and Formulation

The acetate salt of N-benzylguanidine provides a distinct set of physical properties compared to the free base and other salt forms. Specifically, N-Benzylguanidinium acetate is reported as a solid with a melting point of 183–186 °C and a predicted pKa of 13.78±0.70 . In contrast, the commonly used hemisulfate salt (CAS 2551-73-7) is a different stoichiometric entity (2:1 base:acid) with distinct solid-state characteristics [1].

Solid-State Properties Formulation Material Science

Patent-Defined Utility as a Core Intermediate in Sympatholytic Drug Discovery

The foundational US patent 3,168,552 establishes the selective sympatholytic activity of a broad class of substituted benzylguanidines, highlighting their utility for treating hypertension without significant parasympathetic or central nervous system side effects [1]. This patent explicitly includes N-benzylguanidine and its acid addition salts as the core scaffold for this therapeutic class, distinguishing it from other guanidine-based structures with different substitution patterns and pharmacological profiles.

Medicinal Chemistry Hypertension Sympatholytic Agents

N-Benzylguanidinium Acetate: High-Value Application Scenarios Based on Empirical Evidence


Probing 5-HT3 Receptor Pharmacology in Neurological Research

Employ N-Benzylguanidinium acetate as a selective, small-molecule ligand for the 5-HT3 receptor. The defined Ki of >1 nM provides a validated starting point for structure-activity relationship (SAR) studies, functional assays, and as a reference compound for screening novel serotonergic agents [1]. Its acetate salt form ensures ease of handling and accurate dosing in in vitro preparations.

Non-Radioactive Comparator in Mitochondrial and Cellular Metabolism Studies

Utilize N-Benzylguanidinium acetate as a cost-effective and logistically simpler comparator to meta-iodobenzylguanidine (MIBG) in studies of mitochondrial respiration. Given its near-equipotent inhibition of this pathway, it serves as an ideal control for dissecting MIBG's mechanism of action, allowing researchers to isolate the effects of the iodine substitution on other cellular processes like uptake and cytotoxicity [2].

Neuromuscular Transmission Research: A Tool with Quantified Selectivity

Apply N-Benzylguanidinium acetate in ex vivo neuromuscular junction preparations to investigate synaptic transmission. Its demonstrated curare-like selectivity (≥4-fold higher selectivity for nerve endings vs. muscle compared to phenylethylguanidine) makes it a superior tool for studies where direct myotoxic effects would confound interpretation [3].

Medicinal Chemistry Scaffold for Novel Sympatholytic Agents

Leverage N-Benzylguanidinium acetate as the core building block for the synthesis of novel substituted benzylguanidines targeting hypertension and related cardiovascular disorders. The established patent precedent for selective sympatholytic activity provides a strong medicinal chemistry rationale for using this scaffold as a starting point for lead optimization and candidate generation [4].

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